molecular formula C20H24N2O2 B5676665 (3R*,4S*)-1-(4-phenoxybutanoyl)-4-phenylpyrrolidin-3-amine

(3R*,4S*)-1-(4-phenoxybutanoyl)-4-phenylpyrrolidin-3-amine

Cat. No. B5676665
M. Wt: 324.4 g/mol
InChI Key: KFKQRZNQJKQFCA-MOPGFXCFSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves multiple strategies, including asymmetric synthesis techniques and multicomponent reactions. For instance, the enantioselective synthesis of amino alcohols, similar in structure to our compound of interest, can be achieved through proline-catalyzed sequential alpha-aminoxylation and alpha-amination, followed by Horner-Wadsworth-Emmons olefination of aldehydes (V. Jha, N. B. Kondekar, Pradeep Kumar, 2010). Another approach involves one-pot synthesis strategies that allow the creation of complex molecules via multicomponent reactions, providing an effective route to novel pyrrolone derivatives, showcasing the versatility and complexity of pyrrolidine synthesis methods (A. Alizadeh, A. Rezvanian, Longguan Zhu, 2007).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can exhibit dynamic behavior due to restricted rotation around bonds, leading to different conformations in solution. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are utilized to elucidate these structures and understand their conformational dynamics (A. Alizadeh, A. Rezvanian, Longguan Zhu, 2007).

Chemical Reactions and Properties

Pyrrolidine derivatives are involved in various chemical reactions, including intramolecular cyclizations and thermal eliminations. These reactions allow the formation of diverse structures and contribute to the compound's utility in chemical synthesis (A. Gazizov et al., 2015).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c21-19-15-22(14-18(19)16-8-3-1-4-9-16)20(23)12-7-13-24-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15,21H2/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKQRZNQJKQFCA-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCCOC2=CC=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)CCCOC2=CC=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one

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